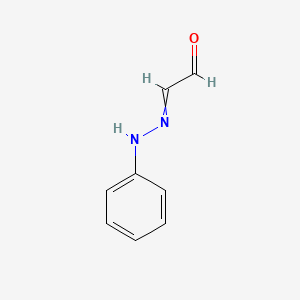

(2-Phenylhydrazinylidene)acetaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It appears as a yellow to orange crystalline solid and is commonly used in medical, environmental, and industrial research.

Mécanisme D'action

Target of Action

The primary target of (2-Phenylhydrazinylidene)acetaldehyde is the biofilm formation of Staphylococcus aureus . Biofilms are structured communities of bacteria that can cause persistent infections. The compound has shown inhibitory effects on the biofilm formation of various Staphylococcus aureus strains .

Mode of Action

This compound interacts with its targets by inhibiting the enzyme sortase A transpeptidase . This enzyme plays a crucial role in the biofilm formation of Staphylococcus aureus. By inhibiting this enzyme, the compound prevents the formation of biofilms, thereby acting as an antivirulence agent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylhydrazinylidene)acetaldehyde typically involves the reaction of phenylhydrazine with acetaldehyde. The reaction is carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: (2-Phenylhydrazinylidene)acetaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, forming different hydrazone derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents like 2,4-dinitrophenylhydrazine (Brady’s reagent) are used for substitution reactions

Major Products:

Applications De Recherche Scientifique

(2-Phenylhydrazinylidene)acetaldehyde has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a diagnostic reagent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Comparaison Avec Des Composés Similaires

Phenylhydrazine: A related compound with similar chemical properties but different applications.

Hydrazone Derivatives: Compounds formed by the reaction of hydrazines with aldehydes or ketones.

Aldehydes and Ketones: Compounds with carbonyl groups that undergo similar chemical reactions

Uniqueness: (2-Phenylhydrazinylidene)acetaldehyde is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable hydrazone derivatives makes it valuable in various research and industrial applications .

Activité Biologique

(2-Phenylhydrazinylidene)acetaldehyde, with the chemical identifier 20672-18-8, is a compound that has garnered attention for its diverse biological activities. It appears as a yellow to orange crystalline solid and is utilized in various fields, including medical, environmental, and industrial research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The primary biological activity of this compound involves its interaction with bacterial biofilms, particularly those formed by Staphylococcus aureus. The compound inhibits the enzyme sortase A transpeptidase, which is crucial for the biofilm formation process. This inhibition disrupts the structural integrity of the biofilm, making bacteria more susceptible to antimicrobial agents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Its ability to disrupt biofilms enhances its effectiveness against various bacterial strains. Studies have demonstrated that this compound can reduce the viability of Staphylococcus aureus in biofilm form, highlighting its potential as an antimicrobial agent in clinical settings.

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell survival and proliferation. Further research is necessary to elucidate the exact mechanisms and efficacy of this compound in cancer therapy.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits biofilm formation in Staphylococcus aureus | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against biofilms formed by Staphylococcus aureus. The researchers treated cultures with varying concentrations of the compound and assessed biofilm density using crystal violet staining. Results indicated a dose-dependent reduction in biofilm formation, supporting the compound's potential as a therapeutic agent against resistant bacterial strains.

Case Study 2: Cancer Cell Line Testing

Another case study explored the effects of this compound on human cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with different concentrations of the compound. Findings revealed that higher concentrations led to significant reductions in cell viability, suggesting that this compound may serve as a lead compound for developing new anticancer therapies.

Research Findings and Future Directions

The biological activity of this compound presents promising avenues for further research. Its dual action as an antimicrobial and potential anticancer agent positions it as a valuable candidate for drug development. Future studies should focus on:

- Mechanistic Studies : Elucidating the molecular pathways through which this compound exerts its effects.

- In Vivo Studies : Conducting animal model experiments to assess safety and efficacy in living organisms.

- Formulation Development : Exploring suitable formulations for enhancing the bioavailability and stability of this compound.

Propriétés

IUPAC Name |

2-(phenylhydrazinylidene)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-7-6-9-10-8-4-2-1-3-5-8/h1-7,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOTYSZYWLJWBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379017 |

Source

|

| Record name | (2-Phenylhydrazinylidene)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20672-18-8 |

Source

|

| Record name | (2-Phenylhydrazinylidene)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.